molecular formula C9H6F3N3S B3078686 5-(2-(Trifluoromethyl)phenyl)-1,3,4-thiadiazol-2-amine CAS No. 1052694-84-4

5-(2-(Trifluoromethyl)phenyl)-1,3,4-thiadiazol-2-amine

Cat. No. B3078686
CAS RN: 1052694-84-4
M. Wt: 245.23 g/mol
InChI Key: TWXQRAMCZAUPAN-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the trifluoromethyl group and the benzene ring. For example, a similar compound, 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate, has a density of 1.42 g/mL at 25 °C .

Scientific Research Applications

Antimicrobial Activity

The compound has been studied for its antimicrobial activity . It has shown moderate action against Candida albicans . The compound reveals higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus . In the case of Bacillus cereus, the determined Minimum Inhibitory Concentration (MIC) value is lower than that of AN2690 (Tavaborole) .

Antifungal Action

The compound has potential antifungal action. It blocks the cytoplasmic leucyl-tRNA synthetase (LeuRS) of the microorganism . Docking studies with the active site of the enzymes have been carried out . It showed possible binding of the cyclic isomer into the binding pocket of Candida albicans LeuRS, similar to that of the recently approved benzoxaborole antifungal drug (AN2690, Tavaborole, Kerydin) .

Drug Development

The compound has been used in the development of FDA-approved drugs . Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA over the last 20 years . The trifluoromethyl group is one of the pharmacophores in these drugs .

Synthesis of Other Compounds

The compound can be used in the synthesis of other compounds . For example, 5-Trifluoromethyl-2-formyl phenylboronic acid has been synthesized using this compound .

Study of Acidity

The compound has been used in the study of acidity . The presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues .

Equilibrium Studies

The compound has been used in equilibrium studies . In some solutions, the title compound isomerizes with the formation of the corresponding 3-hydroxybenzoxaborole .

Safety and Hazards

Based on the safety data sheet of a similar compound, 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

5-[2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3S/c10-9(11,12)6-4-2-1-3-5(6)7-14-15-8(13)16-7/h1-4H,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXQRAMCZAUPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(S2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-(Trifluoromethyl)phenyl)-1,3,4-thiadiazol-2-amine

CAS RN

1052694-84-4
Record name 1052694-84-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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